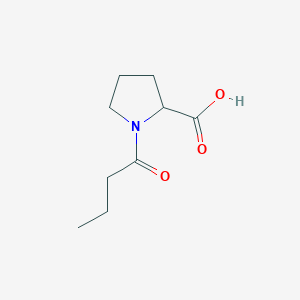

1-Butanoylpyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Butanoylpyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a butanoyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Butanoylpyrrolidine-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the acylation of pyrrolidine-2-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

1-Butanoylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Formation of butanoylpyrrolidine-2-carboxaldehyde or butanoylpyrrolidine-2-carboxylate.

Reduction: Formation of butanoylpyrrolidine-2-methanol.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, 1-butanoylpyrrolidine-2-carboxylic acid serves as a vital building block in synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Utilizing oxidizing agents such as potassium permanganate to form corresponding carboxylic acids or ketones.

- Reduction : Employing reducing agents like lithium aluminum hydride to yield alcohols or amines.

- Substitution Reactions : Engaging in nucleophilic substitution where the butanoyl group can be replaced by other functional groups.

Biology

In biological research, this compound is utilized for studying protein structures and functions within proteomics. Its ability to modulate enzyme activity makes it a candidate for therapeutic applications, particularly in inhibiting specific proteases involved in various diseases.

Industry

This compound finds applications in producing specialty chemicals and materials. Its unique properties make it suitable for developing novel formulations in cosmetics and pharmaceuticals. For instance, its incorporation into cosmetic products ensures stability and enhances efficacy due to its interaction with skin layers .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits certain enzymes crucial for disease progression. For example, studies have shown that it modulates the activity of proteases involved in cancer metastasis, suggesting potential therapeutic applications in oncology.

Case Study 2: Cosmetic Formulations

In cosmetic science, formulations incorporating this compound have been evaluated for their safety and efficacy. A study highlighted its role in enhancing skin hydration and stability of topical products through its interaction with skin layers, thereby improving bioavailability and therapeutic effects .

Mécanisme D'action

The mechanism by which 1-butanoylpyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparaison Avec Des Composés Similaires

1-Butanoylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

Pyrrolidine-2-carboxylic acid: Lacks the butanoyl group, resulting in different chemical properties and reactivity.

1-Acetylpyrrolidine-2-carboxylic acid: Contains an acetyl group instead of a butanoyl group, leading to differences in its chemical behavior and applications.

1-Propionylpyrrolidine-2-carboxylic acid:

Activité Biologique

1-Butanoylpyrrolidine-2-carboxylic acid is a compound that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for future research and applications.

This compound is classified as a pyrrolidine derivative with a butanoyl group attached to the nitrogen atom. Its molecular formula is C8H15N1O2 and it has a molecular weight of 157.21 g/mol. The compound's structure enables it to interact with various biological targets, influencing metabolic pathways and cellular functions.

Cellular Effects

Research indicates that this compound modulates cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in amino acid transport and metabolism, thereby altering cellular metabolic flux. For instance, studies have demonstrated its influence on aminoacyl-tRNA synthetases, which are crucial for protein synthesis.

The compound exerts its biological effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator depending on the biochemical context. Notably, it may inhibit certain aminoacyl-tRNA synthetases, leading to decreased protein synthesis. Additionally, it modulates transcription factors that regulate gene expression.

Case Studies

- In Vitro Studies : In laboratory settings, this compound has shown stability under standard conditions but may degrade over time, affecting its biological activity.

- Animal Models : Dosage studies in animal models reveal that low doses can enhance specific biochemical pathways, while high doses may induce toxicity and disrupt amino acid metabolism.

Metabolic Pathways

The compound participates in various metabolic pathways related to amino acids. It interacts with enzymes that facilitate the incorporation of amino acids into proteins, influencing metabolic flux and metabolite levels within cells.

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound | Structure | Key Differences |

|---|---|---|

| Pyrrolidine-2-carboxylic acid | Lacks butanoyl group | Different reactivity and properties |

| 1-Acetylpyrrolidine-2-carboxylic acid | Contains acetyl group | Variations in chemical behavior |

| 1-Propionylpyrrolidine-2-carboxylic acid | Contains propionyl group | Distinct applications in synthesis |

Safety Profile

While this compound has promising biological activity, safety assessments indicate potential hazards such as skin irritation and respiratory issues upon exposure. Therefore, handling precautions are necessary in laboratory settings.

Propriétés

Numéro CAS |

23500-13-2 |

|---|---|

Formule moléculaire |

C9H15NO3 |

Poids moléculaire |

185.22 g/mol |

Nom IUPAC |

(2S)-1-butanoylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO3/c1-2-4-8(11)10-6-3-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)/t7-/m0/s1 |

Clé InChI |

PNRXXKVCHJXHPZ-ZETCQYMHSA-N |

SMILES |

CCCC(=O)N1CCCC1C(=O)O |

SMILES isomérique |

CCCC(=O)N1CCC[C@H]1C(=O)O |

SMILES canonique |

CCCC(=O)N1CCCC1C(=O)O |

Key on ui other cas no. |

23500-13-2 |

Séquence |

P |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.